- Methods of treating medical conditions and inhibiting LINE1 reverse transcriptase using a substituted 4-fluoro-2,5-dihydrofuranyl phosphonic acid or related compound, World Intellectual Property Organization, , ,

Cas no 97614-44-3 (2-Deoxy-2-fluoro-a-D-arabinofuranosyl Bromide 3,5-Dibenzoate)

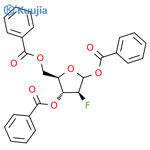

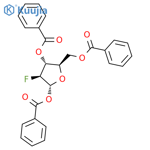

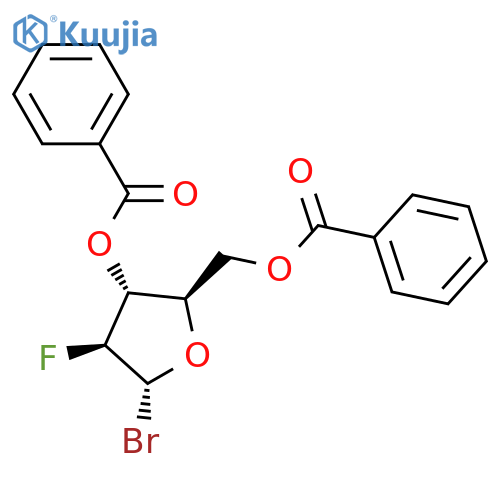

97614-44-3 structure

Nom du produit:2-Deoxy-2-fluoro-a-D-arabinofuranosyl Bromide 3,5-Dibenzoate

Numéro CAS:97614-44-3

Le MF:C19H16BrFO5

Mégawatts:423.229748725891

MDL:MFCD15144963

CID:860333

PubChem ID:11189404

2-Deoxy-2-fluoro-a-D-arabinofuranosyl Bromide 3,5-Dibenzoate Propriétés chimiques et physiques

Nom et identifiant

-

- [(2R,3R,4S,5R)-3-(Benzoyloxy)-5-bromo-4-fluorooxolan-2-yl]methyl benzoate

- 2-Deoxy-2-fluoro-α-D-arabinofuranosyl Bromide 3,5-Dibenzoate

- 2-DEOXY-3,5-DI-O-BENZOYL-2-FLUORO-A-D-ARABINOFURANOSYL BROMIDE

- 2-Deoxy-2-fluoro-alpha-D-arabinofuranosyl bromide dibenzoate

- α-D-Arabinofuranosyl bromide, 2-deoxy-2-fluoro-, dibenzoate (9CI)

- D

- 2-Deoxy-1-α-bromo-2-β-fluoro-3,5-di-O-benzoyl-D-ribofuranose

- YYVZPZJEMLBIGM-TWMKSMIVSA-N

- [(2R,3R,4S,5R)-3-Benzoyloxy-5-bromo-4-fluoro-tetrahydrofuran-2-yl]methyl benzoate

- DTXSID80458186

- 97614-44-3

- [(2R,3R,4S,5R)-3-benzoyloxy-5-bromo-4-fluorooxolan-2-yl]methyl benzoate

- SCHEMBL1357298

- BS-33426

- AKOS022178768

- ((2R,3R,4S,5R)-3-(Benzoyloxy)-5-bromo-4-fluorotetrahydrofuran-2-yl)methyl benzoate

- (2R,3R,4S,5R)-2-[(benzoyloxy)methyl]-5-bromo-4-fluorooxolan-3-yl benzoate

- MFCD15144963

- 2-Deoxy-2-fluoro-alpha-D-arabinofuranosylbromide3,5-dibenzoate

- 2-Deoxy-2-fluoro-?-D-arabinofuranosyl Bromide Dibenzoate;

- 2-Deoxy-2-fluoro-alpha-D-arabinofuranosyl bromide 3,5-dibenzoate

- 2-Deoxy-2-fluoro-a-D-arabinofuranosyl bromide 3,5-dibenzoate

- CS-0130700

- 2-deoxy-2-fluoro-3,5-di-o-benzoyl-alpha-d-arabinofuranosyl bromide

- 3,5-di-O-benzoyl-2-deoxy-2-fluoro-alpha-D-arabinofuranosyl bromide

- a-D-Arabinofuranosyl bromide, 2-deoxy-2-fluoro-, dibenzoate

- H11804

- 2-Deoxy-2-fluoro-a-D-arabinofuranosyl Bromide 3,5-Dibenzoate

-

- MDL: MFCD15144963

- Piscine à noyau: 1S/C19H16BrFO5/c20-17-15(21)16(26-19(23)13-9-5-2-6-10-13)14(25-17)11-24-18(22)12-7-3-1-4-8-12/h1-10,14-17H,11H2/t14-,15+,16-,17+/m1/s1

- La clé Inchi: YYVZPZJEMLBIGM-TWMKSMIVSA-N

- Sourire: O([C@H]1[C@H](F)[C@@H](Br)O[C@@H]1COC(C1C=CC=CC=1)=O)C(C1C=CC=CC=1)=O

Propriétés calculées

- Qualité précise: 422.01700

- Masse isotopique unique: 422.01651g/mol

- Comptage atomique isotopique: 0

- Nombre de donneurs de liaisons hydrogène: 0

- Nombre de récepteurs de liaison hydrogène: 6

- Comptage des atomes lourds: 26

- Nombre de liaisons rotatives: 7

- Complexité: 490

- Nombre d'unités de liaison covalente: 1

- Nombre de stéréocentres atomiques définis: 4

- Nombre non défini de stéréocentres atomiques: 0

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 0

- Le xlogp3: 4.4

- Surface topologique des pôles: 61.8Ų

Propriétés expérimentales

- Dense: 1.51

- Point de fusion: 73 ºC

- Point d'ébullition: 492.3±45.0 °C at 760 mmHg

- Point d'éclair: 251.5±28.7 °C

- Le PSA: 61.83000

- Le LogP: 3.52690

- Pression de vapeur: 0.0±1.2 mmHg at 25°C

2-Deoxy-2-fluoro-a-D-arabinofuranosyl Bromide 3,5-Dibenzoate Informations de sécurité

- Mot signal:Warning

- Description des dangers: H302-H315-H319-H332-H335

- Déclaration d'avertissement: P261-P280-P305+P351+P338

- Instructions de sécurité: H303+H313+H333

- Conditions de stockage:Sealed in dry,2-8°C(BD211063)

2-Deoxy-2-fluoro-a-D-arabinofuranosyl Bromide 3,5-Dibenzoate PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| Apollo Scientific | BICL2162-1g |

3,5-Di-O-benzoyl-2-deoxy-2-fluoro-α-D-arabinofuranosyl bromide |

97614-44-3 | 1g |

£366.00 | 2025-02-21 | ||

| TRC | D235495-1g |

2-Deoxy-2-fluoro-α-D-arabinofuranosyl Bromide 3,5-Dibenzoate |

97614-44-3 | 1g |

$ 230.00 | 2022-06-05 | ||

| Chemenu | CM161843-250mg |

((2R,3R,4S,5R)-3-(benzoyloxy)-5-bromo-4-fluorotetrahydrofuran-2-yl)methyl benzoate |

97614-44-3 | 95% | 250mg |

$*** | 2023-05-29 | |

| Chemenu | CM161843-5g |

((2R,3R,4S,5R)-3-(benzoyloxy)-5-bromo-4-fluorotetrahydrofuran-2-yl)methyl benzoate |

97614-44-3 | 95% | 5g |

$844 | 2021-08-05 | |

| Chemenu | CM161843-1g |

((2R,3R,4S,5R)-3-(benzoyloxy)-5-bromo-4-fluorotetrahydrofuran-2-yl)methyl benzoate |

97614-44-3 | 95% | 1g |

$52 | 2024-07-18 | |

| abcr | AB543684-5 g |

2-Deoxy-2-fluoro-alpha-D-arabinofuranosyl bromide 3,5-dibenzoate; . |

97614-44-3 | 5g |

€767.30 | 2023-06-14 | ||

| 1PlusChem | 1P00IKFK-5g |

a-D-Arabinofuranosyl bromide, 2-deoxy-2-fluoro-, dibenzoate |

97614-44-3 | 98% | 5g |

$117.00 | 2025-03-01 | |

| Aaron | AR00IKNW-1g |

a-D-Arabinofuranosyl bromide, 2-deoxy-2-fluoro-, dibenzoate |

97614-44-3 | 98% | 1g |

$24.00 | 2025-02-28 | |

| Aaron | AR00IKNW-25g |

a-D-Arabinofuranosyl bromide, 2-deoxy-2-fluoro-, dibenzoate |

97614-44-3 | 98% | 25g |

$266.00 | 2025-02-28 | |

| 1PlusChem | 1P00IKFK-100mg |

a-D-Arabinofuranosyl bromide, 2-deoxy-2-fluoro-, dibenzoate |

97614-44-3 | 98% | 100mg |

$7.00 | 2024-04-19 |

2-Deoxy-2-fluoro-a-D-arabinofuranosyl Bromide 3,5-Dibenzoate Méthode de production

Méthode de production 1

Conditions de réaction

1.1 Reagents: Hydrogen bromide Solvents: Acetic acid , Dichloromethane ; 22 h, rt; rt → 0 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C

Référence

Méthode de production 2

Conditions de réaction

1.1 Reagents: Hydrogen bromide Solvents: Acetic acid , Dichloromethane ; 0 °C; 0 °C → rt; overnight, rt; 0 °C

1.2 Reagents: Sodium bicarbonate Solvents: Dichloromethane , Water ; 0 °C

1.2 Reagents: Sodium bicarbonate Solvents: Dichloromethane , Water ; 0 °C

Référence

- Compatibility of 5-ethynyl-2'F-ANA UTP with in vitro selection for the generation of base-modified, nuclease resistant aptamers, Organic & Biomolecular Chemistry, 2019, 17(35), 8083-8087

Méthode de production 3

Conditions de réaction

1.1 Reagents: Hydrogen bromide Solvents: Acetic acid , Dichloromethane ; overnight, rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 7, 0 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 7, 0 °C

Référence

- Preparation of pyrimidine nucleoside sulfamates as antitumor agents and Atg7 enzyme inhibitors, World Intellectual Property Organization, , ,

Méthode de production 4

Conditions de réaction

1.1 Reagents: Hydrogen bromide Solvents: Acetic acid

Référence

- Sugar-modified derivatives of cytostatic 7-(het)aryl-7-deazaadenosines: 2'-C-methylribonucleosides, 2'-deoxy-2'-fluoroarabinonucleosides, arabinonucleosides and 2'-deoxyribonucleosides, Bioorganic & Medicinal Chemistry, 2012, 20(17), 5202-5214

Méthode de production 5

Conditions de réaction

1.1 Reagents: Hydrogen bromide Solvents: Acetic acid

Référence

- 2'-Deoxy-2'-fluoro-β-D-arabinonucleosides and oligonucleotides (2'F-ANA): synthesis and physicochemical studies, Nucleic Acids Research, 2000, 28(18), 3625-3635

Méthode de production 6

Conditions de réaction

1.1 Reagents: Phosphorus tribromide Solvents: Dichloromethane ; 20 h, cooled

1.2 Reagents: Water ; cooled

1.2 Reagents: Water ; cooled

Référence

- Process for preparation of Clofarabine intermediate 2-deoxy-2-fluoro-3,5-di-O-benzoyl-α-D-arabinofuranosyl bromide, China, , ,

Méthode de production 7

Conditions de réaction

1.1 Reagents: Bromotrimethylsilane Catalysts: Zinc bromide Solvents: Dichloromethane ; 70 min, 0 °C; 19 h, rt

Référence

- Syntheses of 2'-deoxy-2'-fluoro-β-D-arabinofuranosyl purine nucleosides via selective glycosylation reactions of potassium salts of purine derivatives with the glycosyl bromide, Tetrahedron Letters, 2016, 57(3), 268-271

Méthode de production 8

Conditions de réaction

Référence

- Impact of Sugar Pucker on Base Pair and Mispair Stability, Biochemistry, 2009, 48(50), 11994-12004

Méthode de production 9

Conditions de réaction

1.1 Reagents: Acetic acid , Hydrogen bromide Solvents: Dichloromethane ; 18 h, rt

Référence

- Method for synthesizing nucleoside analog clofarabine, China, , ,

Méthode de production 10

Conditions de réaction

1.1 Reagents: Acetic acid , Hydrogen bromide Solvents: Dichloromethane ; overnight, rt

Référence

- Dynamic metabolic labeling of DNA in vivo with arabinosyl nucleosides, Proceedings of the National Academy of Sciences of the United States of America, 2011, 108(51), 20404-20409

Méthode de production 11

Conditions de réaction

1.1 Reagents: Hydrogen bromide Solvents: Acetic acid , Dichloromethane ; rt; overnight, rt

1.2 Reagents: Water

1.2 Reagents: Water

Référence

- Method for preparing clofarabine with high yield, China, , ,

Méthode de production 12

Conditions de réaction

1.1 Reagents: Hydrogen bromide Solvents: Acetic acid , Dichloromethane ; 20 min, -5 °C; 18 h, -5 °C → 20 °C

Référence

- Development of novel clofarabine analogs for cancer therapy, World Intellectual Property Organization, , ,

Méthode de production 13

Conditions de réaction

1.1 Reagents: Hydrogen bromide Solvents: Acetic acid , Dichloromethane

Référence

- Antiviral nucleosides. A stereospecific, total synthesis of 2'-fluoro-2'-deoxy-β-D-arabinofuranosyl nucleosides, Journal of Organic Chemistry, 1988, 53(1), 85-8

Méthode de production 14

Conditions de réaction

1.1 Reagents: Acetic acid , Hydrogen bromide Solvents: Dichloromethane ; overnight, rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C

Référence

- S-antigen transport inhibiting oligonucleotide polymers and methods, World Intellectual Property Organization, , ,

Méthode de production 15

Conditions de réaction

1.1 Reagents: Acetic acid , Hydrogen bromide ; 24 h, 25 °C

Référence

- Synthesis and Structure of Duplex DNA Containing the Genotoxic Nucleobase Lesion N7-Methylguanine, Journal of the American Chemical Society, 2008, 130(35), 11570-11571

Méthode de production 16

Conditions de réaction

1.1 Reagents: Acetic acid , Hydrogen bromide Solvents: Dichloromethane ; 0 °C; 24 h, 28 - 32 °C

Référence

- Preparation of thiouracil nucleoside analogs for treatment of viruses and cancer, India, , ,

Méthode de production 17

Conditions de réaction

1.1 Reagents: Hydrogen bromide Solvents: Acetic acid , Dichloromethane ; 20 min, -5 °C; 18 h, -5 °C → 20 °C

Référence

- Preparation of 2,4,7-substitute-7-deaza-2'-deoxy-2'-fluoroarabinosyl nucleoside and nucleotide prodrugs and uses thereof as antiviral agents, World Intellectual Property Organization, , ,

2-Deoxy-2-fluoro-a-D-arabinofuranosyl Bromide 3,5-Dibenzoate Raw materials

- 2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-D-ribofuranose

- (3S,4R,5R)-5-((Benzoyloxy)methyl)-3-fluorotetrahydrofuran-2,4-diyl dibenzoate

2-Deoxy-2-fluoro-a-D-arabinofuranosyl Bromide 3,5-Dibenzoate Preparation Products

2-Deoxy-2-fluoro-a-D-arabinofuranosyl Bromide 3,5-Dibenzoate Littérature connexe

-

Jennifer L. Bartels,Peng Lu,Amy Walker,Karl Maurer,Kevin D. Moeller Chem. Commun., 2009, 5573-5575

-

Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234

-

Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311

-

Amos Markus,Aviad Slotky,Nairouz Farah Nanoscale, 2020,12, 18918-18930

97614-44-3 (2-Deoxy-2-fluoro-a-D-arabinofuranosyl Bromide 3,5-Dibenzoate) Produits connexes

- 51919-73-4(Benzoic acid, 4-(methylsulfonyl)-3-nitro-, methyl ester)

- 37447-58-8(Cyclobutanecarbonitrile, 2,2-dimethoxy-)

- 1019485-22-3(N-(propan-2-yl)-1-azabicyclo[2.2.2]octan-3-amine)

- 2229326-16-1(3-(2,6-dichloro-5-fluoropyridin-3-yl)propanoic acid)

- 104412-19-3((3,5-Dimethoxy-phenylamino)-acetic acid)

- 1170366-35-4(1-(2,3-Dimethylphenyl)-3-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)urea)

- 62019-75-4(General description)

- 80997-86-0(Pyridine,4,4'-(1,2-ethanediyl)bis-, dihydrochloride (9CI))

- 2229317-53-5(3-(2-methoxy-4-nitrophenyl)methylazetidine)

- 1806877-36-0(Ethyl 3-(difluoromethyl)-2-fluoro-5-iodopyridine-6-acetate)

Fournisseurs recommandés

Amadis Chemical Company Limited

(CAS:97614-44-3)2-Deoxy-2-fluoro-a-D-arabinofuranosyl Bromide 3,5-Dibenzoate

Pureté:99%

Quantité:25g

Prix ($):284.0